molecular formula C12H7F5 B3185527 Naphthalene, 1-(pentafluoroethyl)- CAS No. 117081-47-7

Naphthalene, 1-(pentafluoroethyl)-

Cat. No.: B3185527
CAS No.: 117081-47-7
M. Wt: 246.18 g/mol
InChI Key: DXXOLVRYTMVSFQ-UHFFFAOYSA-N
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Description

Naphthalene, 1-(pentafluoroethyl)-, is a fluorinated derivative of naphthalene where a pentafluoroethyl (-CF₂CF₃) group is substituted at the 1-position of the aromatic ring. This substitution introduces significant electronic and steric effects due to the high electronegativity and electron-withdrawing nature of fluorine atoms.

Properties

CAS No.

117081-47-7

Molecular Formula

C12H7F5

Molecular Weight

246.18 g/mol

IUPAC Name

1-(1,1,2,2,2-pentafluoroethyl)naphthalene

InChI

InChI=1S/C12H7F5/c13-11(14,12(15,16)17)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H

InChI Key

DXXOLVRYTMVSFQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(F)(F)F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(F)(F)F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The pentafluoroethyl group imparts distinct electronic characteristics compared to other substituents:

  • Methylnaphthalenes (1- and 2-methylnaphthalene) : Methyl groups are electron-donating, increasing the electron density of the naphthalene ring. In contrast, the pentafluoroethyl group is strongly electron-withdrawing, reducing electron density and altering reactivity. This difference influences intermolecular interactions and solubility in polar solvents .
  • Perfluorinated Naphthalenes : Compounds like 1,2,3,4,6,7-hexafluoro-5-(perfluoroethyl)naphthalene (from ) exhibit extreme fluorination, leading to high thermal stability and chemical inertness. The pentafluoroethyl group in 1-(pentafluoroethyl)-naphthalene likely shares these traits but with reduced steric hindrance compared to fully perfluorinated analogs .
Table 1: Substituent Effects on Key Properties
Compound Substituent Electron Effect Boiling Point (ΔvapH, kJ/mol)
Naphthalene None Neutral 72–80 (lit.)
1-Methylnaphthalene -CH₃ Electron-donating 245–250 (lit.)
1-(Pentafluoroethyl)-naphthalene -CF₂CF₃ Electron-withdrawing ~98 (estimated)*
1-Pentadecylnaphthalene -C₁₅H₃₁ Weakly donating 96.70–98.10 (measured)

*Estimated based on fluorinated analogs in and .

Toxicological Profiles

  • Methylnaphthalenes : 1- and 2-methylnaphthalene are associated with respiratory and hepatic effects in animal studies. Inhalation exposure in rodents caused nasal lesions and lung inflammation, while oral exposure led to liver hypertrophy .
  • Fluorinated Analogs : Fluorinated compounds often exhibit lower acute toxicity due to metabolic inertness but may persist in the environment. For example, perfluoroalkyl substances (PFAS) are linked to bioaccumulation and chronic health risks, though data on fluorinated naphthalenes remain sparse .
Table 2: Toxicity Endpoints of Selected Naphthalene Derivatives
Compound Key Toxic Effects (Animal Studies) Environmental Persistence
1-Methylnaphthalene Respiratory inflammation, hepatic hypertrophy Moderate (biodegradable)
2-Methylnaphthalene Similar to 1-methylnaphthalene Moderate
1-(Pentafluoroethyl)-naphthalene Expected low acute toxicity, high persistence High (resists degradation)

Environmental Behavior

  • Degradation : Methylnaphthalenes degrade via microbial oxidation and photolysis, whereas the pentafluoroethyl group’s strong C-F bonds likely hinder biodegradation, leading to prolonged environmental retention .
  • Monitoring : Analytical methods for naphthalene derivatives (e.g., GC-MS) are well-established, but fluorinated analogs may require specialized techniques due to their stability and low volatility .

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